molecular formula C16H23NO7 B1447815 Boc-D-threo-3-(3,4-dimethoxyphenyl)serine CAS No. 126395-32-2

Boc-D-threo-3-(3,4-dimethoxyphenyl)serine

Cat. No. B1447815
M. Wt: 341.36 g/mol
InChI Key: UGANDYWOMZTRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-D-threo-3-(3,4-dimethoxyphenyl)serine” is a biochemical used for proteomics research . It has a molecular formula of C16H23NO7 and a molecular weight of 341.36 .


Molecular Structure Analysis

The molecular structure of “Boc-D-threo-3-(3,4-dimethoxyphenyl)serine” is represented by the formula C16H23NO7 . This indicates that it contains 16 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 7 oxygen atoms.


Physical And Chemical Properties Analysis

“Boc-D-threo-3-(3,4-dimethoxyphenyl)serine” has a molecular weight of 341.36 . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

Synthesis and Polymerization

  • Boc-D-threo-3-(3,4-dimethoxyphenyl)serine has been used in the synthesis of cyclic carbonates derived from amino acids, demonstrating its role in the development of biodegradable polymers through anionic ring-opening polymerization (Sanda, Kamatani, & Endo, 2001).

Enzymatic Glycosylation

  • This compound plays a crucial role in enzymatic glycosylation processes. Research has shown its application in the trans-galactosylation of protected serine and threonine, highlighting its potential in in vitro glycosylation of peptides and proteins, which is significant for the food and life sciences industries (Layer & Fischer, 2006).

Peptide Synthesis

  • It has been instrumental in the synthesis of peptides, including the preparation of protected β-hydroxyaspartic acid suitable for solid-phase peptide synthesis, indicating its importance in peptide and protein engineering (Wagner & Tilley, 1990).

Glycosidase-Catalyzed Synthesis

  • The compound has been used in the glycosidase-catalyzed synthesis of glycosylated serine and threonine derivatives, offering a method for the preparation of glycopeptides, which are essential in studying protein structure and function (Nilsson & Scigelová, 1994).

Inhibitor Development

  • Research involving Boc-D-threo-3-(3,4-dimethoxyphenyl)serine has contributed to the development of inhibitors for serine proteases, indicating its utility in therapeutic applications and the study of enzyme mechanisms (Kettner, Mersinger, & Knabb, 1990).

Future Directions

The future directions for “Boc-D-threo-3-(3,4-dimethoxyphenyl)serine” are not specified in the search results. Given its use in proteomics research , it may continue to be a valuable tool in this field.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(14(19)20)13(18)9-6-7-10(22-4)11(8-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGANDYWOMZTRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC(=C(C=C1)OC)OC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 74315772

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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